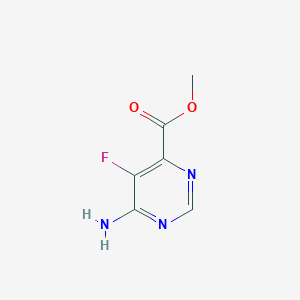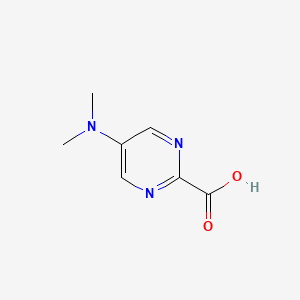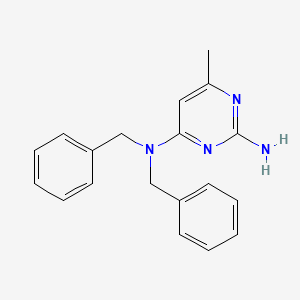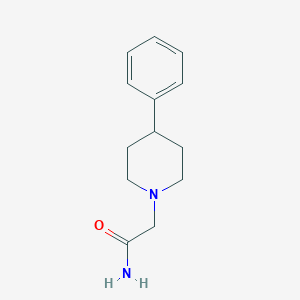
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, or TBATPC, is an organic compound that is used for a variety of scientific research applications. It is a derivative of pyrrolidine, a cyclic, five-membered ring structure composed of four carbon atoms and one nitrogen atom. TBATPC is a relatively new compound, having been synthesized and studied in the last decade.
科学研究应用
TBATPC has been used in a variety of scientific research applications, such as drug metabolism and pharmacokinetics, drug delivery and formulation, and enzyme inhibition studies. In drug metabolism and pharmacokinetics, TBATPC has been used as a model compound to study the metabolic fate of drugs in vivo. In drug delivery and formulation, TBATPC has been used as an absorption enhancer to improve the solubility and bioavailability of drugs. In enzyme inhibition studies, TBATPC has been used to study the inhibition of enzymes, such as cytochrome P450 and carboxylesterase.
作用机制
The mechanism of action of TBATPC is not fully understood. However, it is believed that TBATPC acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. TBATPC also appears to act as a prodrug, meaning that it is converted to an active metabolite in the body. This active metabolite is then thought to act on certain receptors in the body, leading to the desired effects.
Biochemical and Physiological Effects
TBATPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, as well as other enzymes involved in drug metabolism. It also appears to act as a prodrug, leading to the activation of certain receptors in the body. Additionally, TBATPC has been found to increase the solubility and bioavailability of drugs, and to reduce the toxicity of certain drugs.
实验室实验的优点和局限性
TBATPC has several advantages for laboratory experiments. It is relatively easy to synthesize and its structure is well-defined. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, TBATPC also has some limitations. It is not soluble in aqueous solutions, which can limit its use in certain experiments. In addition, it is not a naturally occurring compound, so it may not be as effective as other compounds for certain applications.
未来方向
TBATPC has several potential future directions. One potential direction is to study its effects in drug metabolism and pharmacokinetics. This could involve studying the metabolic fate of drugs in vivo, as well as the effects of TBATPC on the absorption, distribution, and elimination of drugs in the body. Additionally, TBATPC could be studied for its potential use in drug delivery and formulation, as well as its ability to increase the solubility and bioavailability of drugs. Finally, TBATPC could be studied for its potential use in enzyme inhibition studies, as well as its ability to reduce the toxicity of certain drugs.
合成方法
TBATPC can be synthesized using a variety of methods. One method involves the reaction of tert-butyl bromoacetate with 2-amino-1,3-thiazole-4-carboxylic acid in the presence of a base catalyst. This reaction results in the formation of TBATPC, as well as tert-butyl 2-amino-1,3-thiazole-4-carboxylate as a byproduct. The reaction can also be conducted in a solvent-free system, with the use of a microwave-assisted heating system.
属性
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLZFBHJWBKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)

![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)
![tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6601571.png)



![N-methyl-4-[(methylsulfanyl)methyl]aniline](/img/structure/B6601606.png)


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide](/img/structure/B6601618.png)